molecular formula C6H10BrN5O B13313022 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B13313022
M. Wt: 248.08 g/mol
InChI Key: ZLCXNKLGJHCMTK-UHFFFAOYSA-N
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Description

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions. This often involves the use of hydrazine derivatives and brominated compounds.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the brominated triazole.

    Acetamide Formation: The final step involves the reaction of the triazole derivative with N,N-dimethylacetamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the bromine atom, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can result in a wide range of substituted triazoles.

Scientific Research Applications

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and other biological effects.

    Industry: Used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and amino group may also play roles in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide: Lacks the bromine atom, which may affect its biological activity and reactivity.

    2-(3-Amino-5-chloro-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide: Contains a chlorine atom instead of bromine, leading to different chemical properties.

    2-(3-Amino-5-methyl-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide:

Uniqueness

The presence of the bromine atom in 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide makes it unique compared to its analogs

Properties

Molecular Formula

C6H10BrN5O

Molecular Weight

248.08 g/mol

IUPAC Name

2-(3-amino-5-bromo-1,2,4-triazol-1-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C6H10BrN5O/c1-11(2)4(13)3-12-5(7)9-6(8)10-12/h3H2,1-2H3,(H2,8,10)

InChI Key

ZLCXNKLGJHCMTK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C(=NC(=N1)N)Br

Origin of Product

United States

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